DYRK1A Inhibitory Potency of Acrifoline vs. Co-Isolated Acridone Alkaloids Chlorospermine B and Atalaphyllidine
In a direct head-to-head in vitro enzyme assay, acrifoline (4) inhibited DYRK1A with an IC50 of 0.075 µM. Under identical assay conditions, the co-isolated acridone alkaloids chlorospermine B (2) and atalaphyllidine (3) yielded IC50 values of 5.7 µM and 2.2 µM, respectively [1]. This corresponds to a 76-fold superior potency for acrifoline over chlorospermine B and a 29-fold superiority over atalaphyllidine.
| Evidence Dimension | DYRK1A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Acrifoline IC50 = 0.075 µM |
| Comparator Or Baseline | Chlorospermine B IC50 = 5.7 µM; Atalaphyllidine IC50 = 2.2 µM |
| Quantified Difference | 76-fold more potent than chlorospermine B; 29-fold more potent than atalaphyllidine |
| Conditions | In vitro kinase assay; purified DYRK1A; assays carried out in duplicate |
Why This Matters
Procurement of acrifoline ensures access to the most potent DYRK1A inhibitor within this natural product series, reducing the quantity of compound required per assay and minimizing potential off-target effects at higher test concentrations.
- [1] Beniddir MA, Le Borgne E, Iorga BI, Loaëc N, Lozach O, Meijer L, Awang K, Litaudon M. Acridone alkaloids from Glycosmis chlorosperma as DYRK1A inhibitors. J Nat Prod. 2014;77(5):1117-1122. View Source
